N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine
Description
N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine is a secondary amine featuring a naphthalen-1-amine core linked to a 3-(benzyloxy)phenethyl group. Its structure combines the lipophilic naphthalene moiety with a benzyloxy-substituted phenethyl chain, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[2-(3-phenylmethoxyphenyl)ethyl]naphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-2-8-21(9-3-1)19-27-23-13-6-10-20(18-23)16-17-26-25-15-7-12-22-11-4-5-14-24(22)25/h1-15,18,26H,16-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRZVQMNWHFYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCNC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine group participates in nucleophilic and condensation reactions, enabling further functionalization:
a. Acylation Reactions
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Reacts with acyl chlorides (e.g., chloroacetyl chloride) under mild conditions (0°C to room temperature, CH₂Cl₂, triethylamine) to form stable amides .
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Example: Formation of N-(3-(benzyloxy)phenethyl)-N-naphthalen-1-ylacetamide via reaction with acetyl chloride (yield: 72–85% under optimized conditions) .
b. Reductive Amination
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The amine undergoes reductive alkylation with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN or H₂/Pd-C, yielding secondary amines .
c. Suzuki-Miyaura Coupling
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Acts as a coupling partner in palladium-catalyzed cross-couplings. For example, aryl boronic acids react with the amine in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl derivatives .
Naphthalene Ring Reactions
The naphthalene core undergoes electrophilic aromatic substitution (EAS) and photochemical transformations:
a. Nitration
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Reacts with HNO₃/H₂SO₄ at 0–5°C, preferentially substituting at the α-position (C-4 or C-5) due to electron-donating effects from the adjacent amine .
b. Bromination
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Electrophilic bromination (Br₂/FeBr₃) occurs at the β-position (C-6), yielding mono- or di-brominated derivatives depending on stoichiometry .
c. Photochemical Decaging
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UV irradiation (254 nm) in acidic methanol cleaves the naphthalene-amine bond via a photoacid mechanism, releasing secondary metabolites .
Benzyloxy Group Transformations
The benzyl-protected phenolic ether can be selectively modified:
a. Hydrogenolytic Deprotection
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Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) removes the benzyl group, yielding a free phenolic hydroxyl group .
b. Alkylation
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Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form ether derivatives .
Comparative Reactivity Analysis
Key differences in reactivity compared to structural analogs:
| Reaction Type | N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine | 1-Naphthylmethylamine | 3-Benzyloxyphenethylamine |
|---|---|---|---|
| Acylation Rate | Fast (electron-rich amine) | Moderate (steric hindrance) | Slow (lower nucleophilicity) |
| Bromination Position | β-position (C-6) | α-position (C-2) | N/A (no naphthalene) |
| Deprotection Yield | >95% (H₂/Pd-C) | N/A | 88% (H₂/Pd-C) |
Mechanistic Insights from Structural Analogues
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β-Lactone Formation : Analogous compounds (e.g., N-(2-oxo-3-oxetanyl)amides) undergo cyclization via Mitsunobu reactions (DMAD, PPh₃), suggesting potential for lactam synthesis .
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Cysteine Acylation : Computational models indicate the amine’s nucleophilicity enables covalent binding to biological targets (e.g., cysteine residues in enzymes) .
This compound’s multifunctional design allows precise modifications for applications in medicinal chemistry (e.g., protease inhibitors) and materials science. Future studies should explore its catalytic asymmetric reactions and in vivo stability profiles.
Scientific Research Applications
N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Schiff Base Derivatives
Schiff bases such as (Z)-N-(2-chlorobenzylidene)naphthalen-1-amine and (Z)-N-(3-nitrobenzylidene)naphthalen-1-amine () share the naphthalen-1-amine core but replace the phenethyl group with an imine (C=N) linkage. The imine bond length (~1.26–1.29 Å, ) introduces rigidity and conjugation, contrasting with the flexible amine linkage in the target compound. These Schiff bases exhibit corrosion inhibition properties due to electron-withdrawing substituents (e.g., -NO₂, -Cl), which enhance adsorption on metal surfaces .
Reduced Amine Derivatives
N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine () is a reduced analog of its Schiff base precursor. The benzyl group (vs. X-ray studies indicate that such structural changes influence crystal packing and hydrogen-bonding networks, which could affect solubility and melting points .
Phenethylamine-Based Derivatives
N-[3,4-bis(benzyloxy)phenethyl]-2-(4-methoxyphenyl)ethan-1-amine () shares a phenethyl backbone but includes additional substituents (e.g., bis-benzyloxy and methoxy groups).
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine | C₂₅H₂₃NO | 353.46 g/mol | 3-Benzyloxy phenethyl | High lipophilicity, flexible backbone |
| (Z)-N-(3-nitrobenzylidene)naphthalen-1-amine | C₁₇H₁₂N₂O₂ | 276.29 g/mol | 3-Nitrobenzylidene | Rigid imine bond, electron-deficient |
| N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine | C₂₀H₂₁NO₃ | 323.39 g/mol | 3,4,5-Trimethoxy benzyl | Hydrogen-bonding capability |
| N-[3,4-bis(benzyloxy)phenethyl]naphthalen-1-amine* | C₃₄H₃₁NO₂ | 501.62 g/mol | Bis-benzyloxy phenethyl | Enhanced steric bulk |
*Hypothetical analog based on .
Key Observations:
- Lipophilicity : The benzyloxy group in the target compound increases hydrophobicity compared to methoxy or nitro substituents.
- Flexibility : The phenethyl chain allows conformational flexibility, unlike rigid Schiff bases.
- Electronic Effects: Electron-donating groups (e.g., benzyloxy) may enhance π-π stacking interactions, while electron-withdrawing groups (e.g., -NO₂) improve corrosion inhibition .
Biological Activity
N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a naphthalene moiety with a benzyloxy-substituted phenethyl group. The presence of the amine group allows for various chemical reactions, including nucleophilic substitutions and coupling reactions. Its structure suggests potential interactions with neurotransmitter receptors and other biological targets, which could lead to various pharmacological effects.
Antimalarial Properties
Research indicates that this compound may exhibit antimalarial properties. Similar compounds have shown activity against Plasmodium falciparum dihydroorotate dehydrogenase, suggesting that this compound could inhibit the growth of malaria parasites.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes. For instance, it may interact with enzymes involved in metabolic pathways, which can lead to therapeutic applications in conditions such as cancer and neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may modulate signaling pathways associated with oxidative stress and inflammation. This modulation could involve the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a critical role in cellular defense mechanisms against oxidative damage .
Binding Affinity Studies
Interaction studies using techniques like molecular docking have revealed insights into the binding affinities of this compound towards various protein targets. These studies are essential for understanding the therapeutic potential and safety profile of the compound .
Comparative Studies
Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds. For example, structure-activity relationship (SAR) studies have highlighted how variations in substituents can significantly influence biological activity, particularly in terms of enzyme inhibition and receptor interactions .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine?
Methodological Answer: The compound can be synthesized via Pd-catalyzed reductive amination , a method validated for structurally similar naphthalen-1-amine derivatives (e.g., N-benzylnaphthalen-1-amine) . Key steps include:
- Reagent Ratios : Use a 1:1.3 molar ratio of naphthalen-1-amine to 3-(benzyloxy)phenethyl aldehyde.
- Catalyst : Pd/NiO (1.1 wt%, 20 mg per 100 mg substrate) under H₂ atmosphere at 25°C for 10 hours.
- Purification : Filter the reaction mixture to remove the catalyst, followed by solvent evaporation under reduced pressure. Typical yields range from 84–95% for analogous compounds .
- Validation : Confirm purity via ¹H NMR (e.g., δ 2.85–2.97 ppm for methylene groups adjacent to disulfide bonds in related structures) .
Q. How can the structure of this compound be confirmed?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques :
- ¹H/¹³C NMR : Assign peaks using CDCl₃ as a solvent. For example, aromatic protons in naphthalene appear at δ 7.2–8.3 ppm, while benzyloxy protons resonate at δ 4.8–5.1 ppm .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3). Analyze crystal packing and bond lengths (e.g., C–N bond ~1.41 Å, comparable to (E)-N-allylidene derivatives) .
- IR Spectroscopy : Identify functional groups (e.g., C–N stretch at ~1287 cm⁻¹, aromatic C–H at ~3064 cm⁻¹) .
Advanced Research Questions
Q. How can reaction mechanisms for the synthesis of this compound be investigated?
Methodological Answer: Mechanistic studies require kinetic profiling and computational modeling :
- Kinetic Analysis : Monitor reaction progress via TLC or in situ NMR. For Pd/NiO-catalyzed reactions, hydrogenation rates are typically pseudo-first-order in substrate concentration .
- Isotopic Labeling : Use D₂ or ¹³C-labeled aldehydes to track hydrogen transfer pathways.
- DFT Calculations : Model transition states (e.g., imine intermediate formation) using software like Gaussian. Compare activation energies for competing pathways (e.g., direct amination vs. side-product formation) .
Q. What strategies resolve contradictions in reported spectroscopic data for similar compounds?
Methodological Answer: Address discrepancies via controlled experiments and meta-analysis :
- Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding (e.g., shifts in –NH protons).
- Dynamic Processes : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation in benzyloxy groups).
- Cross-Validation : Compare data with structurally characterized analogs (e.g., (E)-N-allylidene derivatives show consistent C–N bond lengths of 1.40–1.43 Å) .
Q. How can the photophysical properties of this compound be explored for materials science applications?
Methodological Answer: Investigate using fluorescence spectroscopy and reverse micelle systems :
- Fluorescence Quantum Yield : Measure in cyclohexane/AOT reverse micelles at varying water content (λ_ex = 450 nm, λ_em = 600–700 nm). Compare with benzo[a]phenoxazinium chloride derivatives, which show solvatochromic shifts .
- Aggregation Studies : Monitor emission quenching in polar solvents (e.g., acetonitrile) to assess π-stacking behavior.
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Follow hazard mitigation strategies from analogous amines:
- Mutagenicity Testing : Conduct Ames II assays if structural analogs (e.g., anomeric amides) show mutagenic potential .
- PPE : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact.
- Decomposition Risks : Store at –20°C under inert gas if DSC reveals exothermic decomposition above 150°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
